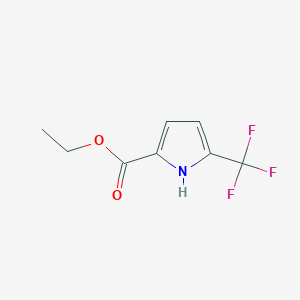

ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate

概要

説明

Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and trifluoromethylated reagents.

Cyclization Reaction: The key step involves the cyclization of these starting materials to form the pyrrole ring. This can be achieved through various cyclization reactions, such as the Paal-Knorr synthesis.

Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.

化学反応の分析

Reaction Conditions and Yield

| Component | Details |

|---|---|

| Starting Material | Ethyl 1H-pyrrole-2-carboxylate |

| Reagents | CF₃SO₂Na, TBHP, dichloromethane (DCM)/H₂O (5:2) |

| Temperature | 0°C → room temperature |

| Reaction Time | 12 hours |

| Yield | 59.32% |

| Purification | Silica gel chromatography (ethyl acetate/petroleum ether) |

This method is efficient for constructing CF₃-substituted pyrroles, leveraging radical intermediates to achieve regioselectivity at the 5-position .

Nickel-Catalyzed Cross-Coupling Reactions

The compound participates in nickel-catalyzed cross-coupling reactions with arylboronic acids, enabling the introduction of aryl groups to the pyrrole framework. This reaction proceeds under optimized conditions (Table 2) .

Reaction Parameters and Outcomes

| Parameter | Details |

|---|---|

| Catalyst | Ni(dppe)Cl₂ (10 mol%) |

| Additive | ZnCl₂ (1.2 mmol) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 100°C |

| Reaction Time | 48 hours |

| Yield | 31% (for analogous product) |

| Product | Ethyl 5-aryl-2-(trifluoromethyl)-1H-pyrrole-3-carboxylate derivatives |

The reaction facilitates the formation of polyfunctional pyrroles, which are valuable in drug discovery .

Ester Hydrolysis

While direct experimental data is limited, the ethyl ester group is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Basic Hydrolysis : NaOH in aqueous ethanol converts the ester to the corresponding carboxylic acid.

-

Acidic Hydrolysis : HCl in refluxing water yields the acid, albeit with potential side reactions.

Electrophilic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution, with the CF₃ and ester groups directing incoming electrophiles to specific positions. Common reactions include:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 3- or 4-positions.

-

Halogenation : NBS or Cl₂ adds halogens to the ring.

Stability and Degradation

The compound remains stable under standard laboratory conditions but degrades under prolonged exposure to light or strong oxidants. Degradation products include:

-

Oxidized Derivatives : Pyrrole oxides formed via oxidation with KMnO₄ or CrO₃.

-

Reduced Forms : Alcohols generated using LiAlH₄ or NaBH₄.

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Radical Trifluoromethylation | CF₃SO₂Na, TBHP, DCM/H₂O | This compound | 59.32% |

| Nickel-Catalyzed Coupling | Ni(dppe)Cl₂, ZnCl₂, THF, 100°C | Aryl-substituted pyrroles | 31% |

| Ester Hydrolysis | NaOH, H₂O/EtOH, reflux | 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid | N/A |

Mechanistic Insights

科学的研究の応用

Scientific Research Applications

Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate has several notable applications in scientific research:

Organic Synthesis

- Building Block : It serves as a versatile building block for synthesizing more complex organic molecules, particularly in developing new materials and catalysts.

- Functionalization : The compound can undergo various reactions such as oxidation, reduction, and substitution, leading to the formation of diverse pyrrole derivatives.

Biological Studies

- Enzyme Inhibition : Research indicates its potential in inhibiting specific enzymes linked to diseases, such as dihydroorotate dehydrogenase (DHODH), which is a target for malaria treatment .

- Antitubercular Activity : Case studies have demonstrated that derivatives of this compound exhibit enhanced activity against drug-resistant strains of tuberculosis, suggesting its potential as a lead compound for new antitubercular agents.

Industrial Applications

- Agrochemicals : The compound is utilized in producing agrochemicals due to its stability and reactivity .

- Pharmaceutical Intermediates : It plays a crucial role as an intermediate in pharmaceutical synthesis, contributing to the development of active pharmaceutical ingredients (APIs) .

Case Study 1: Antimalarial Research

Research has shown that this compound derivatives inhibit DHODH effectively, with IC50 values indicating strong potential for antimalarial drug development. This highlights the importance of structural modifications in enhancing biological activity against malaria parasites.

Case Study 2: Antitubercular Activity

A series of pyrrole-2-carboxamide compounds were synthesized based on modifications including the trifluoromethyl group. Testing against drug-resistant tuberculosis strains revealed that certain modifications led to significantly enhanced antimicrobial activity, indicating that this compound could serve as a lead for developing new antitubercular agents.

作用機序

The mechanism by which ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

類似化合物との比較

Similar Compounds

- Ethyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate

- Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate

- Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate

Uniqueness

This compound is unique due to the specific positioning of the trifluoromethyl group and the ester functionality. This configuration imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it particularly valuable in various applications compared to its analogs.

生物活性

Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate (CAS Number: 1414887-27-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the mechanisms of action, biological targets, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its interaction with biological membranes and proteins .

This compound primarily interacts with various enzymes and receptors, impacting several biochemical pathways. The presence of the trifluoromethyl group allows for better binding affinity to target sites, which can modulate enzyme activity and receptor signaling. This characteristic is particularly relevant in studies focusing on enzyme inhibition and receptor binding assays.

Antimicrobial Properties

Recent research has highlighted the compound's potential as an antimicrobial agent. A study evaluating pyrrole derivatives indicated that compounds similar to this compound exhibited potent anti-tuberculosis (TB) activity with minimal cytotoxicity. Specifically, compounds derived from the pyrrole scaffold showed minimal inhibitory concentrations (MIC) lower than , indicating strong efficacy against Mycobacterium tuberculosis .

Enzyme Inhibition Studies

The compound has also been investigated for its role in inhibiting specific enzymes linked to disease processes. For instance, it has been suggested that derivatives of pyrrole can inhibit dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. This inhibition could lead to a reduction in parasite proliferation, making it a candidate for further development in antimalarial therapies .

Case Study 1: Antitubercular Activity

A series of pyrrole-2-carboxamide compounds were synthesized based on structural modifications including the trifluoromethyl group. These compounds were tested against drug-resistant strains of tuberculosis. The results demonstrated that certain modifications led to enhanced activity, suggesting that this compound could serve as a lead compound for developing new antitubercular agents .

Case Study 2: Enzyme Targeting

In another study, pyrrole derivatives were evaluated for their ability to inhibit enzymes involved in inflammatory pathways. The research indicated that these compounds could effectively block cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain signaling. By modulating COX activity, these compounds may offer therapeutic benefits in treating inflammatory diseases .

Summary of Biological Activities

| Activity | Target | Effectiveness |

|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | MIC < 0.016 μg/mL |

| Enzyme Inhibition | Dihydroorotate dehydrogenase | Significant inhibition |

| Anti-inflammatory | Cyclooxygenase enzymes | Reduced inflammatory markers |

特性

IUPAC Name |

ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-2-14-7(13)5-3-4-6(12-5)8(9,10)11/h3-4,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRENMYOMRGLFRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。